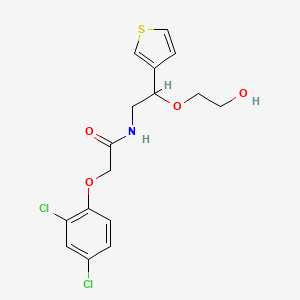

2-(2,4-dichlorophenoxy)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)acetamide

Description

This compound features a 2,4-dichlorophenoxy group linked to an acetamide backbone, with a substituted ethyl group containing a thiophen-3-yl moiety and a hydroxyethoxy chain.

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Cl2NO4S/c17-12-1-2-14(13(18)7-12)23-9-16(21)19-8-15(22-5-4-20)11-3-6-24-10-11/h1-3,6-7,10,15,20H,4-5,8-9H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQIYPVUYJHRJFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCC(C2=CSC=C2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)acetamide typically involves multiple steps:

Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate acylating agent to form the dichlorophenoxy intermediate.

Introduction of the hydroxyethoxy group: The intermediate is then reacted with ethylene oxide or a similar reagent under basic conditions to introduce the hydroxyethoxy group.

Formation of the thiophene ring: The thiophene ring is introduced through a cyclization reaction involving a suitable thiophene precursor.

Final coupling: The final step involves coupling the hydroxyethoxy intermediate with the thiophene intermediate under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethoxy group, leading to the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions could target the dichlorophenoxy group or the thiophene ring, potentially leading to dechlorination or hydrogenation products.

Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenoxy group or the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), or electrophiles (e.g., alkyl halides) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce dechlorinated or hydrogenated derivatives.

Scientific Research Applications

Overview

2-(2,4-dichlorophenoxy)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)acetamide is a synthetic organic compound notable for its diverse applications in scientific research, particularly in chemistry, biology, and medicine. Its unique structural features, including a dichlorophenoxy group, hydroxyethoxy moiety, and thiophene ring, contribute to its potential utility across various fields.

Chemistry

- Building Block for Synthesis : This compound serves as an important intermediate in the synthesis of more complex molecules. Its functional groups can be modified to create derivatives with tailored properties.

- Reagent in Organic Synthesis : It can be utilized in various organic reactions, contributing to the development of new chemical entities.

Biology

- Biochemical Probes : The compound may act as a probe in cellular studies, helping to elucidate mechanisms of action within biological systems.

- Ligand in Receptor Binding Studies : Its structural components allow it to interact with specific receptors, making it valuable for pharmacological research.

Medicine

- Pharmacological Investigations : Research is ongoing into its potential anti-inflammatory, antimicrobial, and anticancer activities. The compound's interaction with biological targets could lead to new therapeutic agents.

- Antinociceptive Effects : Similar compounds have shown promise in pain modulation by interacting with sigma receptors, suggesting potential applications in pain management.

Industry

- Material Development : It can be employed in the formulation of new materials such as polymers or coatings.

- Agrochemical Intermediate : The compound may serve as a precursor in the synthesis of agrochemicals, enhancing agricultural productivity.

Research indicates that 2-(2,4-dichlorophenoxy)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)acetamide exhibits various biological activities:

- Antinociceptive Properties : Studies suggest that related compounds exhibit significant pain-relieving effects through sigma receptor binding.

- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting COX-2 enzymes, similar to other derivatives of 2,4-dichlorophenoxyacetic acid.

Case Studies

-

Antinociceptive Study : A study demonstrated that structurally related compounds significantly reduced pain responses in animal models through sigma receptor interactions.

"Compounds with similar structures exhibited notable antinociceptive effects when administered intrathecally" .

-

COX Inhibition Research : Research on related compounds indicated selective inhibition of COX-2 enzymes, suggesting potential therapeutic uses for inflammation-related conditions.

"Inhibition of COX-2 was observed in vitro, indicating a pathway for anti-inflammatory activity" .

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)acetamide would depend on its specific biological or chemical activity. Potential molecular targets could include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects might be mediated through interactions with these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Research Findings and Gaps

- COX-2 Inhibition: Derivatives of 2-(2,4-dichlorophenoxy)acetic acid show COX-2 selectivity , but the target compound’s efficacy remains untested.

- Antimicrobial Potential: Thiophene-containing analogs (e.g., ) exhibit antimicrobial activity, suggesting a plausible avenue for investigation.

- Synthetic Optimization : Low yields in related compounds (e.g., 15% for 6d ) highlight the need for improved coupling strategies.

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound features a dichlorophenoxy group, a hydroxyethoxy moiety, and a thiophene ring. This unique combination contributes to its biological activity, particularly in anti-inflammatory and analgesic effects.

Antinociceptive Effects

Research indicates that compounds with similar structures exhibit significant antinociceptive properties. For instance, studies on related compounds have shown that they can selectively bind to sigma receptors, which are involved in pain modulation. A study highlighted the antinociceptive effect of a structurally related compound, demonstrating a reduction in formalin-induced nociception when administered locally or intrathecally .

Anti-inflammatory Properties

Derivatives of 2,4-dichlorophenoxyacetic acid have been noted for their ability to inhibit COX-2 enzymes selectively, which are crucial in the inflammatory response. The compound under discussion may exhibit similar properties, potentially contributing to reduced inflammation through COX-2 inhibition .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the interaction with sigma receptors plays a significant role in its analgesic effects. Molecular docking studies suggest that the compound can form critical interactions with receptor binding sites, enhancing its efficacy .

Case Studies and Research Findings

Q & A

Basic: What synthetic strategies are recommended for preparing 2-(2,4-dichlorophenoxy)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)acetamide with high purity?

The synthesis involves multi-step reactions, typically starting with functionalization of the phenoxyacetamide backbone. Key steps include:

- Nucleophilic substitution : Reacting 2,4-dichlorophenol with chloroacetyl chloride to form the phenoxyacetamide intermediate.

- Thiophene incorporation : Introducing the thiophen-3-yl moiety via coupling reactions (e.g., Suzuki-Miyaura) or alkylation under controlled conditions.

- Hydroxyethoxy group addition : Using 2-(2-hydroxyethoxy)ethylamine in a condensation reaction, often facilitated by coupling agents like DCC (dicyclohexylcarbodiimide) .

- Purification : Column chromatography or recrystallization with solvents like DMF/water mixtures to isolate the final product. Monitor reaction progress via TLC (Rf ~0.7 in hexane:EtOAc 1:1) .

Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the dichlorophenoxy group (e.g., δ 7.36 ppm for aromatic protons) and thiophene substitution (δ 6.63–6.83 ppm). The hydroxyethoxy chain appears as a triplet at δ 4.35 ppm .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., m/z 396.1 [M+H]+ observed for a structurally similar phenoxyacetamide derivative) .

- Infrared (IR) Spectroscopy : Detect carbonyl stretching (~1680 cm⁻¹ for the acetamide group) and ether linkages (~1100 cm⁻¹) .

Advanced: How can structure-activity relationships (SAR) guide optimization of this compound for auxin-like activity?

SAR studies on analogous phenoxyacetamides reveal:

- Phenoxy substituents : 2,4-dichloro substitution enhances binding to auxin receptors (e.g., AUX/IAA proteins) compared to mono-chloro derivatives .

- Thiophene role : The thiophen-3-yl group improves lipophilicity, facilitating membrane permeability. Substitution at the 3-position minimizes steric hindrance .

- Hydroxyethoxy chain : Flexibility of this group modulates solubility and interactions with hydrophobic receptor pockets. Ethoxy derivatives with shorter chains show reduced activity .

Experimental design : Compare auxin response in Arabidopsis thaliana mutants (e.g., axr1-3) using root elongation assays .

Advanced: How to resolve contradictions in spectral data during characterization?

Discrepancies in NMR or MS data often arise from:

- Regioisomeric impurities : Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity between the thiophene and ethylacetamide groups .

- Residual solvents : DMF (δ 2.7–2.9 ppm) or water peaks may overlap with target signals. Dry samples under vacuum or use deuterated DMSO for clarity .

- Degradation products : Monitor stability under acidic/alkaline conditions via HPLC-MS. For example, hydrolysis of the acetamide bond generates 2-(2,4-dichlorophenoxy)acetic acid, detectable at m/z 221.0 .

Advanced: What computational methods support mechanistic studies of its biological activity?

- Docking simulations : Use AutoDock Vina to model interactions with the auxin-binding site of TIR1 receptors. The dichlorophenoxy group shows π-π stacking with Trp278, while the hydroxyethoxy chain forms hydrogen bonds with Asp170 .

- MD simulations : Assess conformational flexibility of the thiophene-ethylacetamide linker in aqueous and membrane environments (e.g., GROMACS with CHARMM36 force field) .

- QSAR models : Corrogate descriptors like LogP, polar surface area, and H-bond donors with auxin-like activity using partial least squares regression .

Basic: What functional groups in this compound are prone to chemical modification during storage?

- Acetamide bond : Susceptible to hydrolysis under extreme pH, forming 2-(2,4-dichlorophenoxy)acetic acid. Store in anhydrous conditions at -20°C .

- Hydroxyethoxy chain : Oxidation of the hydroxyl group can occur; add antioxidants like BHT (butylated hydroxytoluene) to formulations .

- Thiophene ring : Light-sensitive; store in amber vials to prevent photodegradation .

Advanced: How to design analogs to probe the role of the thiophen-3-yl group in biological activity?

- Isosteric replacement : Substitute thiophene with furan or pyrrole to evaluate electronic effects.

- Positional isomers : Synthesize thiophen-2-yl derivatives to assess steric vs. electronic contributions .

- Bioisosteric modification : Replace sulfur with selenium (selenophene) to enhance metabolic stability .

Validation : Compare IC₅₀ values in auxin-responsive luciferase assays using transgenic plant lines .

Basic: What solvent systems optimize reaction yields during synthesis?

- Polar aprotic solvents : DMF or DMSO enhance solubility of intermediates (e.g., 2-(2-hydroxyethoxy)ethylamine) .

- Workup protocols : Precipitate crude product by adding ice water to DMF reaction mixtures, achieving ~85% yield .

- Catalysts : Use potassium carbonate (1.5 eq) for deprotonation in nucleophilic substitutions .

Advanced: What in vitro assays are suitable for evaluating its auxin-like activity?

- Transcription-based assays : Quantify expression of auxin-responsive genes (e.g., DR5::GUS in Arabidopsis) .

- Protein degradation assays : Monitor AUX/IAA degradation in cell-free systems via Western blotting .

- Microscale thermophoresis (MST) : Measure binding affinity to TIR1 receptors (Kd values) .

Advanced: How to address low reproducibility in biological activity across experiments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.